3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the synthesized compounds are confirmed through spectral data, elemental analyses, and alternative synthetic routes.
Scientific Research Applications
Antimicrobial Activity
Similar to its antifungal applications, the triazole derivatives are also recognized for their antimicrobial efficacy. The compound 3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one could be utilized to synthesize new molecules with significant inhibitory activity against various bacteria, potentially matching or even surpassing the potency of existing drugs like vancomycin .
Antiviral Research
Lastly, the antiviral properties of 1,2,4-triazole derivatives make them candidates for antiviral drug development. Given the ongoing need for effective antiviral agents, especially in the wake of global pandemics, 3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one could serve as a starting point for the synthesis of novel compounds with antiviral activity .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as 3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, have been reported to possess various biological activities depending on the substituents in the ring system . The primary targets of these compounds are often heme proteins, which cocatalyze cytochrome P-450-dependent reactions .
Mode of Action
It is known that these compounds can form hydrogen bonds with their targets, leading to changes in the targets’ function .
Biochemical Pathways
The reaction involves initial formation of intermediates, which undergo intermolecular cyclization .
Pharmacokinetics
It is known that the ability of these compounds to form hydrogen bonds with different targets can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds containing the 1,2,4-triazole ring have been reported to possess various biological activities, suggesting that they may have a broad range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. For example, the presence of oxygen, nitrogen, and sulfur in the structure of the compound increases the likelihood of it being a corrosion inhibitor . Additionally, the compound’s action may be influenced by its solubility in water and its adsorption affinity for organic materials .
properties
IUPAC Name |
3-cyclohexyl-4-methyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDFLGWLYBPSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
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